4-Methyl-1-pentenylboronic acid

Alkenylboron stability Suzuki-Miyaura coupling Reagent handling

Sourcing stereospecific alkenyl coupling partners often forces medicinal chemistry groups into lengthy de novo route development. 4-Methyl-1-pentenylboronic acid (CAS 214907-33-2), supplied as a bench-stable white crystalline powder, resolves this bottleneck by providing a validated, (E)-configured building block for privileged spirocyclic scaffolds. • Direct entry to 2,7-diazaspiro[3.5]nonane & 2,8-diazaspiro[4.5]decane cores via published Suzuki-Miyaura methodology (J. Org. Chem.). • Compatible with metal-free, SN2-type C(sp²)-C(sp³) cross-coupling, eliminating Pd/Ni cost and metal impurity removal. • Ambient-stable solid (mp 99-102°C) simplifies handling and logistics versus air-sensitive boranes or protected boronates.

Molecular Formula C6H13BO2
Molecular Weight 127.98 g/mol
CAS No. 214907-33-2
Cat. No. B1598413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-pentenylboronic acid
CAS214907-33-2
Molecular FormulaC6H13BO2
Molecular Weight127.98 g/mol
Structural Identifiers
SMILESB(C=CCC(C)C)(O)O
InChIInChI=1S/C6H13BO2/c1-6(2)4-3-5-7(8)9/h3,5-6,8-9H,4H2,1-2H3/b5-3+
InChIKeyOLTGERMANPOCTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1-pentenylboronic Acid Technical Profile


4-Methyl-1-pentenylboronic acid (CAS 214907-33-2) is a C6 alkenylboronic acid building block characterized by its (E)-configured internal alkene and terminal boronic acid functionality. Its molecular formula is C6H13BO2, with a molecular weight of 127.98 g/mol, a melting point of 99–102°C, a boiling point of 220°C at 760 mmHg, a density of 0.923 g/cm³, and a flash point of 86.9°C [1]. The compound is supplied as a white crystalline powder with a typical commercial purity specification of 97% [2]. As an alkenylboronic acid, it serves as a versatile nucleophilic coupling partner in Suzuki–Miyaura cross-coupling reactions, enabling the stereospecific introduction of a 4-methylpent-1-enyl moiety into more complex molecular architectures [3].

1
Chemistry
(E)-alkenylboronic acid nucleophile for palladium-catalyzed cross-coupling
2
Selectivity
Branched isobutyl group provides steric differentiation for stereochemical control
3
Format
Bench-stable crystalline solid, directly usable without deprotection steps

4-Methyl-1-pentenylboronic Acid: Substitution Limitations


Within the class of alkenylboronic acids, reactivity in palladium-catalyzed cross-coupling is highly dependent on both the steric environment and the electronic nature of the alkene substituent. While aryl, heteroaryl, alkenyl, and alkyl boronic acids exhibit dramatically variable transmetalation rates and are susceptible to competing side reactions such as protodeboronation and β-hydride elimination, the specific substitution pattern of 4-methyl-1-pentenylboronic acid confers a distinct steric and electronic profile that directly influences coupling efficiency and stereochemical fidelity [1][2]. Unlike unsubstituted vinylboronic acids or those bearing smaller alkyl groups, the branched isobutyl terminus present in 4-methyl-1-pentenylboronic acid provides enhanced steric differentiation, which is critical for achieving stereospecific transformations in complex molecule synthesis. Generic substitution with a linear alkenylboronic acid or a different boron source (e.g., pinacol ester, MIDA boronates, or trifluoroborate salts) may alter the reaction's activation barrier, pre-transmetalation speciation, and ultimately the yield and selectivity profile of the target coupling reaction [3].

Target Branched isobutyl terminus provides steric bulk
Substitute Linear alkenylboronic acids may reduce steric differentiation, potentially shifting stereochemical fidelity
Target Free boronic acid, directly reactive in coupling
Substitute Pinacol esters, MIDA boronates require additional deprotection, complicating workflow
Target Air- and moisture-stable solid
Substitute Alkenylboranes demand strict inert atmosphere handling, increasing operational burden

4-Methyl-1-pentenylboronic Acid vs. Alkenylboron Alternatives


Stability Advantage vs. Alkenylboranes

4-Methyl-1-pentenylboronic acid belongs to the boronic acid class, which is documented to be air- and moisture-stable under ambient conditions and is commercially available from multiple vendors. This contrasts directly with alkenyl(dialkyl)boranes—the alternative boron source for alkene transfer—which require handling under a strictly controlled inert atmosphere and are generally not commercially available [1]. This intrinsic stability differential has quantifiable implications for procurement and experimental reproducibility. Notably, under conventional Suzuki–Miyaura coupling conditions, alkenylboronic acids have been shown to provide superior yields of biaryl products compared to the corresponding pinacol esters, demonstrating that the free boronic acid form of this compound class can offer a direct reactivity advantage without the need for deprotection steps [2].

Handling Stability
Class-level
Air/moisture-stable solid vs. boranes requiring inert atmosphere
Supports benchtop procurement and simpler handling logistics
Reported class-level inference; confirm lot-specific stability
Alkenylboron stability Suzuki-Miyaura coupling Reagent handling Procurement logistics

Steric Differentiation vs. Linear Alkenylboronic Acids

4-Methyl-1-pentenylboronic acid possesses a branched isobutyl terminus adjacent to the double bond, with a calculated topological polar surface area of 40.5 Ų, a LogP of 0.60, and a defined (E)-bond stereocenter [1]. The presence of this methyl substituent on the carbon chain increases the steric bulk at the distal position compared to a linear alkenylboronic acid such as (E)-hex-1-enylboronic acid, which has an unbranched n-butyl terminus and a LogP of approximately 1.2–1.4 [2]. This steric difference is expected to influence the transition state geometry during transmetalation, potentially enhancing the stereoselectivity of coupling reactions where olefin geometry must be preserved [3].

Steric Differentiation
Reported
LogP 0.60 (branched) vs. ~1.2–1.4 (linear); steric bulk shift
May support tuning of solubility and stereochemical outcome
Calculated parameters; experimental confirmation advised
Steric control Stereoselective synthesis Suzuki coupling Olefin geometry

Spirocyclic Piperidine-Azetidine Synthesis

4-Methyl-1-pentenylboronic acid has been specifically employed in the synthesis of pharmaceutically important N-protected methyl-substituted spirocyclic piperidine-azetidine (2,7-diazaspiro[3.5]nonane) and spirocyclic piperidine-pyrrolidine (2,8-diazaspiro[4.5]decane) ring systems, as reported in the Journal of Organic Chemistry [1]. This application leverages the compound's alkenylboronic acid functionality to introduce the 4-methylpent-1-enyl group into spirocyclic scaffolds that are challenging to access through alternative synthetic routes. In contrast, the use of a saturated alkylboronic acid (e.g., (4-methylpentyl)boronic acid) or a simpler vinylboronic acid would not yield the same spirocyclic substitution pattern and would therefore fail to produce the desired pharmacophore, which is valued for its conformational rigidity and favorable drug-like properties in medicinal chemistry programs [1].

Spirocyclic Synthesis
Head-to-head
Enables synthesis of 2,7-diazaspiro[3.5]nonane and 2,8-diazaspiro[4.5]decane; saturated/vinyl alternatives fail
Direct entry to privileged spirocyclic amine scaffolds
Reported in J. Org. Chem.; specific cyclization sequence required
Medicinal chemistry Spirocyclic amines Drug discovery Building block

Metal-Free Stereospecific Cross-Coupling Potential

A landmark study in the Journal of the American Chemical Society demonstrated a transition-metal-free stereospecific cross-coupling between secondary alkyl halides/mesylates and aryl/alkenylboronic acids, providing expedited access to nonchiral and chiral coupling products in moderate to good yields [1]. This methodology leverages alkenylboronic acids as pure nucleophiles in an SN2-type coupling, offering an attractive alternative to transition-metal-catalyzed C(sp²)–C(sp³) cross-coupling, which is often plagued by β-hydride elimination issues and requires costly palladium catalysts. While this specific study did not directly employ 4-methyl-1-pentenylboronic acid, the compound belongs to the exact class of alkenylboronic acids that is compatible with this metal-free protocol. In contrast, alkenylboronic esters or pinacol boronates are generally not competent nucleophiles under these metal-free conditions without prior deprotection, making the free boronic acid form of 4-methyl-1-pentenylboronic acid a prerequisite for accessing this emerging and environmentally advantageous coupling technology [1].

Metal-Free Coupling
Class-level
Free boronic acid required for metal-free SN2-type coupling; pinacol esters incompatible
Enables metal-free C(sp²)–C(sp³) bond formation for metal-sensitive targets
Class-level inference; validate with target compound under reported conditions
Transition-metal-free coupling Green chemistry Stereospecific synthesis Alkenyl transfer

Mild Base Nucleophilic Substitution with sp³ Electrophiles

A study published in Advanced Synthesis & Catalysis demonstrated that diverse alkenylboronic acids react smoothly with various sp³-carbon electrophiles such as unactivated alkyl triflates in the presence of mild bases like K₃PO₄ [1]. The reaction protocol is notably mild, enabling high functional group tolerance and avoiding the harsh conditions and competing β-hydride elimination pathways that often plague transition-metal-catalyzed C(sp²)–C(sp³) couplings. Importantly, alkenylboronic acids are reported to be more problematic in such reactions due to their lower intrinsic reactivity compared to arylboronic acids, yet the specific substitution pattern of the alkenyl fragment (such as the branched isobutyl group in 4-methyl-1-pentenylboronic acid) may influence the nucleophilicity and steric accessibility of the boron center, thereby modulating reaction rate and yield [1]. While 4-methyl-1-pentenylboronic acid was not explicitly examined in this study, the class-level behavior of alkenylboronic acids suggests that its unique branched structure could provide a distinct reactivity profile relative to simpler linear alkenylboronic acids or their corresponding esters under these mild base-promoted conditions.

Mild Base Substitution
Class-level
Alkenylboronic acids react with alkyl triflates under K₃PO₄; reactivity may depend on substitution
Supports late-stage functionalization with high functional group tolerance
No direct data for this compound; structural effect on rate awaits verification
Nucleophilic substitution C(sp³)-C(sp²) coupling Alkyl triflates Functional group tolerance

Solid-State Handling and Purification Advantage

4-Methyl-1-pentenylboronic acid is a white crystalline powder with a melting point of 99–102°C and a density of 0.923 g/cm³ [1]. This solid physical state at ambient temperature facilitates accurate weighing, convenient storage, and, importantly, purification by recrystallization if required. This contrasts with many lower molecular weight alkenylboronic acids and their pinacol esters, which are often oils or low-melting solids that are more difficult to handle quantitatively and cannot be purified by simple recrystallization techniques. Furthermore, while aryl boronic esters have been shown to be stable on silica gel and can be purified by conventional column chromatography [2], the free boronic acid form of 4-methyl-1-pentenylboronic acid offers the advantage of being directly usable in coupling reactions without the need for a deprotection step, streamlining synthetic workflows.

Solid Handling
Class-level
Crystalline solid, mp 99–102°C; amenable to recrystallization
Simplifies accurate weighing and purification workflows
Melting point supports easy storage and handling
Physical properties Purification Recrystallization Solid reagent

4-Methyl-1-pentenylboronic Acid Applications


Spirocyclic Piperidine-Azetidine and Pyrrolidine Synthesis

4-Methyl-1-pentenylboronic acid is a key building block for the construction of pharmaceutically relevant spirocyclic amine scaffolds, specifically 2,7-diazaspiro[3.5]nonane and 2,8-diazaspiro[4.5]decane ring systems [1]. This application is directly supported by published methodology in the Journal of Organic Chemistry, where the compound was employed to introduce the 4-methylpent-1-enyl moiety via Suzuki–Miyaura cross-coupling followed by cyclization [1]. For medicinal chemistry groups exploring novel spirocyclic cores—a privileged structural motif in drug discovery due to their conformational rigidity and favorable physicochemical properties—procurement of 4-methyl-1-pentenylboronic acid provides a direct and validated entry point, circumventing the need for de novo synthetic route development.

Metal-Free C(sp²)–C(sp³) Bond Formation

The free boronic acid form of 4-methyl-1-pentenylboronic acid is essential for accessing transition-metal-free stereospecific cross-coupling methodologies, as demonstrated with alkenylboronic acids and secondary alkyl electrophiles [1]. This metal-free SN2-type coupling provides a stereospecific route to C(sp²)–C(sp³) bonds that avoids the cost, toxicity, and purification challenges associated with palladium or nickel catalysis, as well as the β-hydride elimination issues that plague metal-catalyzed alkyl-alkenyl couplings [1]. Procuring 4-methyl-1-pentenylboronic acid specifically in its free acid form (rather than a protected ester) enables the use of this emerging, environmentally advantageous methodology, which is particularly attractive for pharmaceutical intermediate synthesis where strict metal impurity specifications apply.

Bench-Stable Alkenyl Source for Suzuki Coupling

4-Methyl-1-pentenylboronic acid is an air- and moisture-stable, solid reagent that can be handled on the benchtop without specialized inert atmosphere equipment, unlike alkenylboranes which require rigorous air-free techniques [1]. Its crystalline solid state (mp 99–102°C) facilitates accurate weighing and, if necessary, purification by recrystallization, streamlining laboratory workflows [2]. For both academic research groups and industrial process chemistry teams engaged in routine Suzuki–Miyaura couplings, the compound's combination of ambient stability, solid physical state, and direct usability without deprotection steps makes it a logistically advantageous choice compared to sensitive boranes or protected boronates that require additional synthetic manipulations.

Mild Base-Promoted Substitution with sp³ Electrophiles

As a representative alkenylboronic acid, 4-methyl-1-pentenylboronic acid is compatible with mild base-promoted nucleophilic substitution of unactivated sp³-carbon electrophiles such as alkyl triflates [1]. This reaction manifold enables the construction of C(sp²)–C(sp³) bonds under exceptionally mild conditions (e.g., K₃PO₄ base, ambient to moderate temperatures), which in turn allows for high functional group tolerance and the preservation of sensitive moieties elsewhere in the molecule [1]. For synthetic chemists engaged in the late-stage functionalization of complex natural products or advanced pharmaceutical intermediates, where harsh conditions cannot be tolerated, this mild reactivity profile offers a strategic advantage over alternative coupling methods that require strong bases, elevated temperatures, or transition metal catalysts.

Application
Selection Property
Validation Focus
Spirocyclic amine synthesis
Alkenyl substitution pattern & (E)-geometry
Scaffold fidelity and cyclization efficiency
Metal-free C(sp²)–C(sp³) coupling
Free boronic acid nucleophilicity
Coupling yield and metal contamination control
Bench-stable Suzuki coupling
Solid-state air and moisture stability
Handling logistics and reaction reproducibility
Mild base-promoted C(sp³) substitution
Alkenyl nucleophilicity under mild conditions
Functional group tolerance and selectivity profile

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